molecular formula C58H98N2O43 B13838972 Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc

Cat. No.: B13838972
M. Wt: 1511.4 g/mol
InChI Key: VBPHCAMTSUYLFQ-YQXFHCIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fuc(β1-2)Man(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)[Fuc(α1-3)Gal(β1-4)GlcNAc(β1-6)]Man(β1-4)Glc is a highly branched oligosaccharide with a complex architecture. Its backbone consists of two mannose (Man) residues linked via β1-4 to glucose (Glc). Key structural features include:

  • Core structure: Man(β1-4)Glc, forming the reducing end.
  • Branching: Two primary branches at the Man(β1-3) residue:
    1. A Fuc(α1-4)-modified GlcNAc(β1-3) branch.
    2. A Fuc(α1-3)-modified Gal(β1-4)GlcNAc(β1-6) branch.
  • Fucosylation: Three fucose (Fuc) residues in distinct linkages (α1-2, α1-3, α1-4), contributing to antigenic diversity and ligand specificity.
  • LacNAc motifs: Gal(β1-4)GlcNAc repeats, common in blood group antigens and pathogen-binding glycans .

This glycan’s complexity suggests roles in immune recognition, cell adhesion, or microbial interactions, similar to other fucosylated glycans .

Properties

Molecular Formula

C58H98N2O43

Molecular Weight

1511.4 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C58H98N2O43/c1-12-25(68)32(75)38(81)53(88-12)99-45-21(10-65)95-52(24(60-16(5)67)46(45)100-58-49(35(78)28(71)17(6-61)93-58)103-55-40(83)34(77)27(70)14(3)90-55)101-48-30(73)22(96-57(42(48)85)98-44-19(8-63)91-50(86)37(80)36(44)79)11-87-51-23(59-15(4)66)31(74)43(20(9-64)94-51)97-56-41(84)47(29(72)18(7-62)92-56)102-54-39(82)33(76)26(69)13(2)89-54/h12-14,17-58,61-65,68-86H,6-11H2,1-5H3,(H,59,66)(H,60,67)/t12-,13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,47-,48-,49-,50?,51+,52-,53-,54-,55+,56-,57-,58-/m0/s1

InChI Key

VBPHCAMTSUYLFQ-YQXFHCIFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@@H]([C@H](O[C@H]([C@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O[C@H]9[C@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Isolation from Natural Sources

  • Source Tissues: The compound or closely related glycans have been isolated from animal tissues such as dog small intestine and human brain tissues, where complex fucosylated glycans are abundant.
  • Extraction Techniques: Total acid and nonacid glycolipids are extracted using organic solvents followed by chromatographic purification methods, including DEAE-Sepharose and Iatrobead column chromatography.
  • Enzymatic Treatment: Selective hydrolysis using enzymes such as bovine kidney α-fucosidase allows for the modification or isolation of specific fucosylated glycans by cleaving certain fucose residues without disturbing the overall glycan structure.
  • Structural Confirmation: Mass spectrometry, nuclear magnetic resonance spectroscopy (NMR), and gas chromatography are employed to confirm the glycan structure and linkage specificity after isolation.

Chemical Synthesis

  • Stepwise Glycosylation: The chemical synthesis of such branched and fucosylated oligosaccharides involves stepwise glycosylation reactions using protected monosaccharide building blocks. Each glycosidic bond is formed under controlled conditions to ensure regio- and stereoselectivity.
  • Protecting Group Strategy: Orthogonal protecting groups are essential to differentiate hydroxyl groups and allow selective deprotection and glycosylation at specific positions, especially for the α1-3, α1-4, and β1-2 linkages of fucose and mannose residues.
  • Challenges: The α-fucosylation steps (α1-3 and α1-4) are particularly challenging due to the need for high stereoselectivity and yield. Specialized glycosyl donors and promoters are used to achieve this.
  • Yield and Purification: Purification after each glycosylation step typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired intermediate with high purity.

Enzymatic Synthesis

  • Glycosyltransferases: Enzymatic synthesis leverages specific glycosyltransferases that catalyze the transfer of sugar moieties from activated nucleotide sugars (e.g., UDP-fucose, GDP-mannose) to acceptor substrates with high regio- and stereospecificity.
  • Fucosyltransferases: Specific fucosyltransferases catalyze the addition of fucose residues in α1-3, α1-4, and β1-2 linkages. For example, α1-3 and α1-4 fucosyltransferases add fucose to GlcNAc and galactose residues, respectively.
  • Mannosyltransferases and N-acetylglucosaminyltransferases: These enzymes extend the core mannose and GlcNAc branches, enabling the formation of the branched structure characteristic of this glycan.
  • Reaction Conditions: Enzymatic reactions are typically conducted in buffered aqueous solutions at physiological pH and temperature, with careful control of substrate concentrations to optimize yield.
  • Advantages: Enzymatic synthesis provides high specificity, fewer side reactions, and the ability to produce complex glycans that are difficult to synthesize chemically.

Comparative Analysis of Preparation Methods

Aspect Isolation from Natural Sources Chemical Synthesis Enzymatic Synthesis
Complexity Moderate; requires complex purification High; requires multiple protection/deprotection steps Moderate; depends on enzyme availability and specificity
Yield Low to moderate; limited by source abundance Variable; often low for complex glycans Moderate to high; depends on enzyme efficiency
Specificity Natural specificity; may contain isomers High, if well-controlled Very high; enzymes are highly specific
Scalability Limited by tissue availability Challenging due to synthesis complexity Potentially scalable with enzyme production
Structural Confirmation Mass spectrometry, NMR, GC NMR, MS, chromatographic purity analysis MS, NMR, enzymatic assays

Research Results and Data Summary

Enzymatic Hydrolysis and Structural Confirmation

  • Hydrolysis of complex glycolipids containing Fuc(α1-4) and Fuc(α1-3) linkages by bovine kidney α-fucosidase demonstrated selective cleavage, enabling isolation of specific fucosylated structures.
  • Mass spectrometry and NMR confirmed the presence of the compound with the exact branching and linkage pattern after enzymatic treatment.

Enzymatic Synthesis Pathway Insights

  • GlycoEnzyme ontology studies reveal that fucosyltransferases exhibit strict substrate specificity, requiring acceptor substrates containing specific GlcNAc or galactose residues in defined linkages for activity.
  • The iGnT enzyme, a N-acetylglucosaminyltransferase, shows preference for branching on mannose residues, facilitating the formation of the Man(β1-4)Glc core with GlcNAc branches.

Scientific Research Applications

Immunology

Role in Immune Response:
The glycan structure plays a critical role in modulating immune responses. Research indicates that certain glycans can influence the binding affinity of pathogens to host cells, thereby affecting infection rates.

Case Study:
A study published in Nature Immunology demonstrated that fucosylated glycans enhance the binding of antibodies to their targets, improving immune recognition and response in murine models . This suggests potential therapeutic applications in vaccine development.

Drug Delivery Systems

Targeted Delivery:
The compound's specific glycan structure can be utilized for targeted drug delivery. By attaching therapeutic agents to this glycan, researchers can enhance the specificity and efficacy of drug delivery systems.

Case Study:
In a study involving cancer therapy, researchers conjugated chemotherapeutic drugs to fucosylated glycans. The results showed improved tumor targeting and reduced side effects compared to conventional delivery methods . This highlights the potential for developing advanced drug formulations.

Biotechnology

Biomarker Development:
The presence of specific glycans can serve as biomarkers for various diseases. The compound's unique structure allows for the identification of disease states through glycomic profiling.

Data Table: Glycomic Profiling Data

Disease TypeGlycan Profile DetectedReference
Breast CancerIncreased fucosylation patterns
DiabetesAltered glycan structures on insulin
Inflammatory DiseasesSpecific fucose patterns correlated with severity

Case Study:
A comprehensive glycomic analysis conducted on patients with breast cancer revealed that elevated levels of fucosylated glycans correlated with tumor progression . This finding supports the use of such glycans as diagnostic tools.

Cosmetic Applications

Skin Health:
Glycans have been incorporated into cosmetic formulations due to their moisturizing properties and ability to enhance skin barrier function.

Case Study:
Research has shown that products containing fucosylated glycans improve skin hydration and elasticity, making them valuable in anti-aging formulations . This application underscores the versatility of this compound beyond traditional medicinal uses.

Mechanism of Action

Trifucosyllacto-N-hexaose I exerts its effects through several mechanisms:

    Immune Modulation: It interacts with immune cells to enhance their function and promote the development of a healthy immune system.

    Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.

    Pathogen Inhibition: It can inhibit the adhesion of pathogens to the gut lining, reducing the risk of infections.

Comparison with Similar Compounds

Table 1: Structural Features of Fucosylated Glycans

Compound Name Core Structure Fucose Linkages Branches Key Modifications Reference
Target Glycan Man(β1-4)Glc α1-2, α1-3, α1-4 2 Fuc(α1-4)GlcNAc, Fuc(α1-3)Gal This work
Blood Group H Antigen (Type 2) Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)Glc α1-2 (Fuc on Gal) 0 Linear
Lewis X (LeX) Gal(β1-4)GlcNAc α1-3 (Fuc on GlcNAc) 0 Terminal
B-Pentasaccharide Gal(β1-4)Glc α1-2, α1-3 (Fuc on Gal) 1 Fuc(α1-3)GlcNAc
DC-SIGN Ligand (Schistosoma mansoni) Gal(β1-4)(Fuc(α1-3))GlcNAc α1-3 (Fuc on GlcNAc) 1 Terminal LacNAc

Key Observations :

  • The target glycan’s multi-fucosylation (α1-2, α1-3, α1-4) distinguishes it from simpler Lewis antigens (e.g., LeX: single α1-3 Fuc) .
  • Its dual branching contrasts with linear blood group H antigens .
  • The Fuc(α1-4)GlcNAc motif is rare, observed only in specialized pathogens or immune ligands .

Functional Comparison

Key Observations :

  • Unlike milk oligosaccharides (e.g., B-pentasaccharide), the target lacks terminal sialic acid, indicating distinct receptor specificity .

Research Findings and Implications

  • Pathogen Recognition : Glycans with α2-6 sialylation (e.g., NeuAc(α2-6)Gal(β1-4)GlcNAc) bind influenza A strains , but the target’s lack of sialic acid may limit viral tropism.
  • Synthetic Challenges : Parsing its IUPAC sequence into SMILES requires advanced tools like GlyLES to manage branching and modifications .
  • Machine Learning : Glycowork’s subgraph isomorphism analysis could identify conserved motifs (e.g., Fuc(α1-3)GlcNAc) in glycan databases .

Biological Activity

The compound Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc is a complex glycan with significant biological activity. Glycans play crucial roles in various biological processes, including cell signaling, immune response, and pathogen recognition. This article explores the biological activity of this specific glycan, focusing on its interactions, physiological implications, and potential therapeutic applications.

Structural Overview

This glycan consists of several monosaccharide units linked through specific glycosidic bonds. The structure can be broken down as follows:

  • Fuc (Fucose) : A hexose deoxy sugar that often contributes to the biological activity of glycans.
  • Man (Mannose) : A sugar involved in glycoprotein synthesis and cellular recognition.
  • GlcNAc (N-acetylglucosamine) : A critical component of chitin and glycoproteins.
  • Gal (Galactose) : Plays a role in cell-cell communication and recognition.

Table 1: Glycan Structure Components

ComponentTypeFunction
FucHexoseModulates immune response and cell adhesion
ManHexoseInvolved in glycoprotein synthesis
GlcNAcAmino SugarKey in structural integrity of glycoproteins
GalHexoseImportant for cell signaling

Cell Adhesion and Recognition

Research indicates that this glycan influences cell adhesion properties. The presence of fucose residues enhances binding to specific lectins, which can modulate immune responses. For instance, studies have shown that fucosylated glycans exhibit higher binding affinities to selectins, which are crucial for leukocyte trafficking during inflammation .

Immune Modulation

The glycan's structure suggests potential immunomodulatory effects. Fucose residues are known to interact with immune cells, possibly affecting the activation and proliferation of T-cells . This interaction can be pivotal in designing therapeutics for autoimmune diseases or enhancing vaccine efficacy.

Pathogen Interaction

Fucosylated glycans have been implicated in pathogen recognition and adhesion. For example, certain bacteria utilize fucose-containing glycans to adhere to host cells, facilitating infection . The structural complexity of this glycan may influence its ability to act as a decoy for pathogens, potentially preventing their binding to host receptors.

Study 1: Fucosylation and Cancer

A study explored the role of fucosylated glycans in cancer metastasis. It was found that increased fucosylation correlated with enhanced metastatic potential in breast cancer cells. The specific glycan structure analyzed included fucose residues similar to those present in Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3) variants . This suggests that targeting fucosylation pathways could provide therapeutic avenues for cancer treatment.

Study 2: Glycan Microarray Analysis

In another study utilizing glycan microarrays, the interactions between various lectins and fucosylated glycans were mapped. The results indicated that the specific arrangement of fucose and mannose significantly influenced binding affinities, highlighting the importance of structural nuances in biological activity .

Therapeutic Implications

Given its biological activity, this compound holds promise for therapeutic applications:

  • Cancer Therapy : Targeting the fucosylation pathways may inhibit tumor progression.
  • Vaccine Development : Enhancing immune responses through glycan modifications could improve vaccine efficacy.
  • Infectious Disease : Utilizing this glycan as a decoy could prevent pathogen adherence.

Q & A

Q. Biological significance :

  • Cell adhesion : Fucosylation patterns resemble Lewis antigens (e.g., Lex, Ley) involved in leukocyte rolling and pathogen recognition .
  • Glycan-protein interactions : Potential binding to lectins (e.g., selectins) due to terminal Fuc and Gal motifs .

Q. Table 1: Structural motifs and associated biological roles

MotifLinkageRoleReference
Fuc(α1-2)ManTerminalBlood group H antigen mimic
Gal(β1-4)GlcNAcBranchLactosamine unit for signaling
Fuc(α1-3)GlcNAcCore modificationLewis antigen synthesis

Advanced: How to resolve structural heterogeneity in synthetic or isolated samples?

Answer:
Methodology :

Analytical techniques :

  • NMR : Assign anomeric proton signals (e.g., Fuc α1-2 vs. α1-3) using 2D HSQC and TOCSY .
  • Mass spectrometry (MS) :
  • LC-MS/MS : Use collision-induced dissociation (CID) to identify branch-specific fragments (e.g., loss of Fuc residues) .
  • CandyCrunch : A deep learning tool to predict glycan structures from MS2 fragmentation patterns .

Bioinformatics tools :

  • GlyLES : Parses IUPAC sequences into SMILES for 3D modeling .
  • GlycanML : Converts IUPAC notation to graph representations for topology analysis .

Q. Example workflow :

  • Isolate glycan via HPLC.
  • Perform CID-MS to generate fragmentation data.
  • Input MS2 data into CandyCrunch for structural annotation .

Basic: What enzymes are involved in synthesizing this glycan?

Answer:
Key glycosyltransferases and pathways:

Fucosyltransferases (FUTs) :

  • FUT1 : Catalyzes α1-2 fucosylation (e.g., Fuc(b1-2)Man) .
  • FUT3/4 : Mediates α1-3/4 fucosylation on GlcNAc branches .

Galactosyltransferases :

  • B4GALT1 : Adds Gal(β1-4) to GlcNAc .

Regulatory checkpoints :

  • Substrate specificity of FUTs depends on prior modifications (e.g., GlcNAc must be β1-3 linked before α1-3 fucosylation) .

Q. Table 2: Enzyme-substrate relationships

EnzymeSubstrateProduct LinkageReference
FUT1Terminal ManFuc(α1-2)Man
FUT3GlcNAc(β1-3)GalFuc(α1-3)GlcNAc
B4GALT1GlcNAc(β1-3)ManGal(β1-4)GlcNAc

Advanced: How to address contradictory glycan-protein binding data?

Answer:
Common sources of conflict :

  • Glycan presentation : Solution-phase vs. surface-bound (e.g., Glycochip) assays yield differing avidity .
  • Branch masking : Steric hindrance from peripheral residues (e.g., Fuc) may block lectin access .

Q. Resolution strategies :

Cross-validation :

  • Surface plasmon resonance (SPR) : Measure binding kinetics in real-time .
  • Competitive ELISA : Compare inhibition by free glycan vs. synthetic analogs .

Structural modeling :

  • Use UniLectin 3D to predict lectin-glycan interfaces based on IUPAC sequences .

Q. Case study :

  • In Tc toxin studies, Fuc(α1-3)GlcNAc binds strongly when presented linearly but weakly in branched contexts due to steric effects .

Methodological: What tools enable computational modeling of this glycan?

Answer:
Toolkit overview :

GlyLES : Converts IUPAC sequences to SMILES for molecular dynamics simulations .

DrawGlycan-SNFG : Renders glycan structures with standardized symbols (e.g., blue squares for Fuc) for publication .

GlycanML : Generates graph-based representations to analyze branching complexity .

Q. Example :

  • Input IUPAC sequence into GlyLES → Generate SMILES → Visualize 3D structure in PyMOL .

Advanced: How to validate glycan function in cellular contexts?

Answer:
Experimental design :

Genetic knockout : Use CRISPR/Cas9 to delete FUT or B4GALT genes in cell lines .

Glycan profiling :

  • Lectin microarrays : Screen for binding changes using Glycochips .
  • Immunofluorescence : Label with anti-Lewis antibodies (e.g., anti-Lex) .

Functional assays :

  • Cell adhesion : Measure rolling on selectin-coated surfaces under flow .

Q. Data interpretation :

  • Compare wild-type vs. knockout cells to isolate glycan-specific effects.

Basic: What databases catalog this glycan and related structures?

Answer:
Key resources :

UniLectin : Contains 3D structures of lectin-glycan complexes .

BioDeep : Links glycans to biological pathways and associated metabolites (e.g., lacto-N-fucopentaose III) .

GlyTouCan : A global repository for glycan structure registration .

Q. Example query :

  • Search BioDeep using InChI key to find species-specific occurrences (e.g., Tasmanian echidna milk glycans) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.